molecular formula C15H24N2O3S B10864360 1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea

Cat. No.: B10864360
M. Wt: 312.4 g/mol
InChI Key: WRJZVCCPTPMWLH-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of methoxy groups and a propan-2-yloxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea typically involves the reaction of 3,5-dimethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the compound may lead to the formation of corresponding amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted thioureas with different functional groups.

Scientific Research Applications

1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of methoxy and propan-2-yloxy groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]urea: Similar structure but with an oxygen atom instead of sulfur.

    1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]guanidine: Contains a guanidine group instead of thiourea.

    1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thioamide: Similar structure with a thioamide group.

Uniqueness

1-(3,5-Dimethoxyphenyl)-3-[3-(propan-2-yloxy)propyl]thiourea is unique due to the combination of methoxy groups and a propan-2-yloxy substituent, which may confer distinct chemical and biological properties compared to other thioureas

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(3-propan-2-yloxypropyl)thiourea

InChI

InChI=1S/C15H24N2O3S/c1-11(2)20-7-5-6-16-15(21)17-12-8-13(18-3)10-14(9-12)19-4/h8-11H,5-7H2,1-4H3,(H2,16,17,21)

InChI Key

WRJZVCCPTPMWLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=S)NC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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